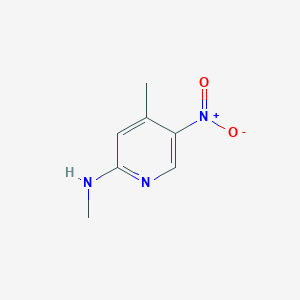

N,4-Dimethyl-5-nitropyridin-2-amine

Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are fundamental building blocks in chemistry and biology. nih.govbldpharm.com Their structural diversity and ability to participate in a wide range of chemical interactions make them indispensable in medicinal chemistry, materials science, and agrochemicals. bldpharm.comguidechem.com Pyridine (B92270), a six-membered aromatic heterocycle, and its derivatives are a cornerstone of this class of compounds. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the reactivity and basicity of the molecule compared to its carbocyclic analog, benzene. bldpharm.com

The introduction of various substituents onto the pyridine core allows for the fine-tuning of its physicochemical properties. Functional groups such as amino (-NH2), nitro (-NO2), and alkyl groups (e.g., methyl, -CH3) dramatically alter the electron distribution within the ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. nih.gov N,4-Dimethyl-5-nitropyridin-2-amine, featuring an amino group at position 2, a methyl group at position 4, and a nitro group at position 5, exemplifies a polysubstituted pyridine where the interplay of these functional groups dictates its chemical character and potential utility.

Historical Development and Academic Relevance of Substituted Pyridine Amines

The study of pyridine dates back to the 19th century, with its initial isolation from bone oil. biosynth.com The subsequent elucidation of its structure paved the way for extensive research into its derivatives. Aminopyridines, in particular, have a rich history in chemical synthesis, serving as versatile intermediates. The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, and it can be readily modified to introduce other functionalities.

The nitration of aminopyridines has been a subject of study for many decades, with early research focusing on understanding the regioselectivity of the reaction. guidechem.comchemicalbook.com The position of the incoming nitro group is heavily influenced by the directing effects of the amino group and the reaction conditions. These nitrated aminopyridines have proven to be valuable precursors for the synthesis of a wide array of more complex heterocyclic systems. For instance, the reduction of the nitro group to a second amino group provides access to diaminopyridines, which are key building blocks for various pharmaceuticals and other functional molecules.

The academic relevance of substituted pyridine amines is underscored by their frequent appearance in the scientific literature as key intermediates in the synthesis of biologically active compounds and novel materials.

Current Research Landscape and Emerging Trends Pertaining to this compound

While specific research focusing exclusively on this compound (CAS Number: 70564-14-6) is not extensively documented in publicly available literature, its chemical structure suggests its relevance in several contemporary research areas. chemsrc.com The likely precursor for its synthesis is 2-Amino-4-methyl-5-nitropyridine (B42881) (CAS Number: 21901-40-6). sigmaaldrich.com

Interactive Data Table: Properties of 2-Amino-4-methyl-5-nitropyridine

| Property | Value | Reference |

| CAS Number | 21901-40-6 | sigmaaldrich.com |

| Molecular Formula | C6H7N3O2 | sigmaaldrich.com |

| Molecular Weight | 153.14 g/mol | sigmaaldrich.com |

| Appearance | Yellow crystalline solid | |

| Melting Point | 223–225 °C | sigmaaldrich.com |

| Boiling Point | 351.9 °C (at 760 mmHg) | |

| Density | 1.354 g/cm³ |

The synthesis of this compound would likely involve the N-methylation of 2-Amino-4-methyl-5-nitropyridine. General methods for the N-methylation of amines are well-established and include reactions with methylating agents such as methyl iodide or dimethyl sulfate (B86663). liv.ac.uk The reactivity of the amino group in 2-Amino-4-methyl-5-nitropyridine can be influenced by the electronic effects of the nitro and methyl groups on the pyridine ring.

Current research trends in the broader field of substituted nitropyridines include their use as building blocks for:

Pharmaceuticals: Nitropyridine derivatives are intermediates in the synthesis of drugs targeting a range of conditions. pipzine-chem.com

Agrochemicals: The structural motifs present in these compounds are found in some herbicides and fungicides. guidechem.com

Materials Science: The electronic properties of nitropyridines make them of interest for applications in optoelectronics. biosynth.com

The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships in substituted pyridine chemistry. Further research is required to fully elucidate the specific properties and potential applications of this particular molecule.

Structure

3D Structure

Properties

CAS No. |

70564-14-6 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N,4-dimethyl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-7(8-2)9-4-6(5)10(11)12/h3-4H,1-2H3,(H,8,9) |

InChI Key |

BGAWIHAMMIHVET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])NC |

Origin of Product |

United States |

Synthetic Methodologies for N,4 Dimethyl 5 Nitropyridin 2 Amine and Its Research Analogs

De Novo Synthetic Routes to the N,4-Dimethyl-5-nitropyridin-2-amine Core Structure

A plausible de novo synthetic pathway to this compound involves a two-step sequence starting from 2-amino-4-methylpyridine (B118599). This approach first introduces the nitro group onto the pyridine (B92270) ring, followed by methylation of the exocyclic amino group.

Nitration Protocols for Pyridine Precursors

The direct nitration of the pyridine ring is a key step in the synthesis of the target molecule. The nitration of 2-aminopyridine (B139424) derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com This method, when applied to 2-aminopyridine, selectively introduces a nitro group at the 5-position. guidechem.com

In the case of 2-amino-4-methylpyridine, nitration with a mixture of concentrated sulfuric acid and fuming nitric acid yields a mixture of isomeric products. The main products are 2-amino-4-methyl-5-nitropyridine (B42881) and 2-amino-4-methyl-3-nitropyridine. The formation of the 5-nitro isomer is generally favored in the nitration of 2-aminopyridines. sapub.org The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

A general procedure for the nitration of 2-aminopyridine involves dissolving the substrate in concentrated sulfuric acid, followed by the slow addition of a nitrating mixture (concentrated nitric and sulfuric acids) while maintaining a low temperature. chemicalbook.com After the reaction is complete, the mixture is poured onto ice, and the product is isolated by filtration.

Table 1: Nitration of 2-Aminopyridine Derivatives

| Starting Material | Nitrating Agent | Product(s) | Reference |

|---|---|---|---|

| 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Amino-5-nitropyridine (B18323), 2-Amino-3-nitropyridine | sapub.org |

Strategies for N-Methylation and Amination in Pyridine Systems

The final step in the proposed synthesis of this compound is the N-methylation of the exocyclic amino group of 2-amino-4-methyl-5-nitropyridine. While specific literature for the N-methylation of this exact substrate is scarce, methods for the N-methylation of related aminopyridines can be applied.

A common method for the N-methylation of amines involves the use of a methylating agent such as methyl iodide in the presence of a base. For instance, the N-methylation of a protected 2-amino-4-methylpyridine analogue has been successfully achieved using methyl iodide and sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov This suggests that a similar approach could be effective for 2-amino-4-methyl-5-nitropyridine. The presence of the electron-withdrawing nitro group may decrease the nucleophilicity of the amino group, potentially requiring stronger reaction conditions.

Alternatively, other N-methylation strategies, such as the use of dimethyl sulfate (B86663) or formaldehyde (B43269) followed by reduction (reductive amination), could be explored.

Amination of nitropyridones can be achieved through a one-pot procedure involving silylation followed by coupling with primary amines. pipzine-chem.com Another approach involves the direct amination of nitropyridines with amines in the presence of an oxidant.

Table 2: N-Methylation of Aminopyridine Analogs

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Protected 2-amino-4-methylpyridine analogue | NaH, MeI, THF | N-methylated product | nih.gov |

Functionalization Approaches for this compound Derivatization

Further modification of the this compound scaffold can lead to a diverse range of analogues for research purposes. Functionalization can be targeted at either the pyridine ring or the exocyclic amine.

Regioselective Introduction of Substituents on the Pyridine Ring

The introduction of additional substituents onto the pyridine ring of nitropyridine derivatives can be achieved through various methods, with the regioselectivity being influenced by the existing substituents. For example, the functionalization of 2-chloropyridines can be directed to the 4 and 5 positions. mdpi.com In the case of 2-R-3-nitropyridines, nucleophilic substitution of the nitro group by thiols has been observed. nih.gov

For compounds related to 2-amino-5-nitropyridine, iodination can occur at the 3-position. This can be followed by Sonogashira coupling to introduce further diversity.

Modification of the Amine Functionality

The exocyclic amino group of 2-amino-5-nitropyridine and its derivatives is a key site for functionalization. The amino group can undergo a variety of reactions, including acylation and alkylation. pipzine-chem.com For instance, the reaction of 2-amino-5-nitropyridine with isoxazolones can lead to the formation of more complex heterocyclic systems. nih.gov

Furthermore, the amino group can be converted to other functionalities. For example, diazotization of the amino group followed by substitution allows for the introduction of a wide range of substituents.

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The key steps in the synthesis of this compound, namely nitration and N-methylation, have been the subject of mechanistic studies in related systems.

The nitration of 2-aminopyridine is believed to proceed via an electrophilic aromatic substitution mechanism. The regioselectivity, with a preference for the 5-position, is attributed to the interplay of electronic effects of the amino group and the pyridine nitrogen. It has been proposed that "electric hindrance," the repulsion between two positive charges, is a significant directing factor in this reaction. sapub.org Under certain conditions, the kinetic product is 2-nitraminopyridine, which can then rearrange to the thermodynamic ring-nitrated products. sapub.org

The mechanism of N-methylation of arylamines can vary depending on the reagents used. With methyl iodide, it is a nucleophilic substitution reaction where the nitrogen of the amino group acts as the nucleophile. In enzymatic N-methylation, the mechanism involves the transfer of a methyl group from a donor molecule like S-adenosylmethionine. nih.gov The reactivity of the amino group in N-methylation can be significantly influenced by the electronic nature of the substituents on the aromatic ring.

Scalability and Process Optimization in this compound Synthesis Research

A primary objective in process optimization is to develop efficient, shorter synthetic routes that avoid complex purification techniques like chromatography, which are often not feasible on an industrial scale. google.com For instance, processes for related pyridine derivatives have been improved by quaternizing pyridine with thionyl chloride and then aminating the resulting salt with N,N-dimethyl formamide, followed by hydrolysis and vacuum distillation to achieve high yield and quality. google.com Such multi-step, one-pot sequences are highly desirable for large-scale production.

Another critical aspect of scalability is the management of reaction parameters such as temperature, pressure, and reaction time. For the synthesis of related aminopyridone intermediates, the use of an autoclave at elevated temperatures and pressures has been employed to drive reactions to completion. google.com However, such conditions require specialized equipment and careful safety monitoring, adding to the process cost. Optimization studies often aim to achieve high conversion rates at less extreme conditions. google.com The choice of reagents is also crucial; for example, using potassium hydroxide (B78521) in methanol (B129727) is a common industrial practice for certain substitution reactions on the pyridine ring. google.com

The synthesis of nitropyridine intermediates often involves nitration using a mixture of nitric and sulfuric acids. google.com Scaling up this step requires careful control of temperature to prevent runaway reactions and ensure regioselectivity. Subsequent steps, such as diazotization and substitution, also need to be optimized for large-scale operations, often involving adjustments to reagent concentrations and reaction times to maximize yield and minimize byproduct formation. google.com The development of processes that can be conducted on an industrial scale, are cost-effective, and avoid large excesses of solvents is a key research goal. google.com

The following table outlines potential strategies for process optimization in the synthesis of this compound, based on research into related compounds.

| Optimization Strategy | Objective | Potential Outcome | Relevant Research Context |

| One-Pot Synthesis | Combine multiple reaction steps without isolating intermediates. | Reduced solvent usage, shorter overall process time, minimized material loss. | Two-step, one-pot synthesis has been effectively used for quinoline (B57606) derivatives. nih.gov |

| Avoidance of Chromatography | Develop alternative purification methods like distillation or crystallization. | Lower production costs, increased throughput, easier industrial implementation. | A key goal for industrial-scale synthesis of pyridone intermediates is to eliminate chromatography. google.com |

| Catalyst Optimization | Select highly efficient and recyclable catalysts. | Increased reaction rates, improved yields, and alignment with green chemistry principles. | Metal catalysts are widely used for transformations of nitro groups. mdpi-res.com |

| Solvent Minimization/Recycling | Use of minimal solvent or implementation of solvent recovery systems. | Reduced environmental impact and operational costs. | The recovery and reuse of solvents like toluene (B28343) have been demonstrated in related syntheses. nih.gov |

| Reaction Condition Tuning | Optimize temperature, pressure, and concentration. | Maximized yield, improved product purity, and enhanced process safety. | Industrial processes for pyridine derivatives often involve reactions under controlled pressure and temperature. google.com |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental footprint of chemical manufacturing. rasayanjournal.co.in Green chemistry seeks to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govrasayanjournal.co.in

A key principle is waste prevention . Traditional multi-step syntheses often generate significant waste. Green approaches focus on atom economy by designing syntheses where the maximum proportion of starting materials is incorporated into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product, are an excellent example of this principle, as they reduce waste and simplify workup procedures. rasayanjournal.co.in

The use of safer solvents and auxiliaries is another cornerstone of green chemistry. Many traditional organic syntheses rely on volatile and toxic solvents. Research has demonstrated the viability of greener alternatives. For example, a mixture of ethanol (B145695) and water has been used successfully at room temperature for the synthesis of pyridine-derived Schiff bases, achieving a yield of 95.6%, significantly higher than conventional methods that require refluxing in pure ethanol. ijcrcps.com Water itself is an ideal green solvent, and procedures using water as a medium have been developed for synthesizing various heterocyclic compounds. rasayanjournal.co.in In some cases, reactions can be performed under solvent-free conditions, which offers benefits such as clean reactions, rapid product formation, and simple separation. rasayanjournal.co.in

Energy efficiency is also a major consideration. Microwave-assisted synthesis and ultrasonication are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in For instance, the synthesis of 2,4-diamino-1,3,5-triazine derivatives using microwave irradiation is considered a green procedure due to the short reaction times and reduced solvent use. researchgate.net

The principle of catalysis over stoichiometric reagents is fundamental. Catalysts enhance reaction rates and selectivity, can often be used in small amounts, and can be recycled and reused. rasayanjournal.co.in The reduction of the nitro group, a key feature in many nitropyridine syntheses, can be achieved using a wide array of catalytic systems, including metal nanoparticles, which are part of ongoing research to improve efficiency. mdpi-res.com

The following table summarizes the application of green chemistry principles to the synthesis of pyridine derivatives, which are applicable to this compound.

| Green Chemistry Principle | Application in Pyridine Derivative Synthesis | Example/Benefit | Citation |

| 1. Waste Prevention | Utilizing multicomponent reactions (MCRs). | Combines multiple reactants in a single pot, reducing steps and byproducts. | rasayanjournal.co.in |

| 3. Less Hazardous Chemical Synthesis | Using methanol as a methylating agent instead of highly toxic dimethyl sulfate. | Methanol is a less hazardous and more environmentally benign reagent. | nih.gov |

| 5. Safer Solvents & Auxiliaries | Employing water or ethanol-water mixtures as reaction media. | Reduces reliance on volatile organic compounds (VOCs); ethanol-water mixture gave a 95.6% yield in a Schiff base synthesis. | ijcrcps.com |

| 6. Design for Energy Efficiency | Implementing microwave-assisted or ultrasonic synthesis. | Fulfills objectives of shorter reaction times, higher yields, and financial gain. | rasayanjournal.co.in |

| 7. Use of Renewable Feedstocks | Developing synthetic routes from bio-based starting materials. | Reduces dependence on petrochemicals. (Aspirational for this specific compound class). | nih.gov |

| 9. Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Catalysts like p-toluenesulfonic acid or various metal catalysts improve efficiency and can often be recycled. | nih.govmdpi-res.com |

| 10. Design for Degradation | Designing molecules that break down into innocuous substances after use. | Aims to minimize persistence of chemicals in the environment. | nih.gov |

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible. rasayanjournal.co.in

Chemical Reactivity and Transformation Pathways of N,4 Dimethyl 5 Nitropyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the N,4-Dimethyl-5-nitropyridin-2-amine Pyridine (B92270) System

The pyridine ring, being a π-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution than benzene. The presence of a strongly electron-withdrawing nitro group further deactivates the ring in this compound, making such reactions challenging. However, the amino group, being an activating group, can influence the regioselectivity of these reactions.

In related aminopyridine systems, electrophilic substitution, such as nitration, has been studied. For instance, the nitration of 2-aminopyridine (B139424) typically yields a mixture of products, with the major isomer being the 5-nitro derivative. orgsyn.orgguidechem.comchemicalbook.com This is because the amino group directs incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine, the 5-position is para to the amino group. The nitration of 2-amino-5-bromopyridine (B118841) similarly results in the introduction of a nitro group at the 3-position. orgsyn.org

For this compound, the existing nitro group at the 5-position and the methyl group at the 4-position will sterically and electronically influence any further electrophilic attack. The positions ortho and para to the activating amino group are either occupied or sterically hindered. Therefore, forcing conditions would likely be required for any further electrophilic substitution, with the potential for complex product mixtures. It has been noted that direct nitration of pyridines can be achieved using potent nitrating agents like dinitrogen pentoxide (N₂O₅). researchgate.net

Nucleophilic Displacement Reactions Involving the Nitro Group of this compound

The nitro group on an electron-deficient pyridine ring can be susceptible to nucleophilic displacement, especially when positioned at an activated location (ortho or para to the ring nitrogen). In some cases, unexpected rearrangements and migrations of the nitro group have been observed during nucleophilic substitution reactions of nitropyridines. researchgate.net For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield a product where the nitro group has migrated from the 4-position to the 3-position. researchgate.net

Transformations of the Amine Moiety in this compound

The secondary amine group in this compound is a key site for various chemical transformations, including acylation and oxidation.

Acylation and Related Derivatizations

The amino group of this compound can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common transformation for primary and secondary amines. For instance, a patent describes the acylation of 4-chloro-2-amino-3-nitropyridine with cyclopropyl (B3062369) carbonyl chloride in the presence of a base like triethylamine (B128534) to yield N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com A similar reaction would be expected for this compound.

A continuous-flow method for the N-acetylation of various amines using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has also been developed, offering a potentially safer and more efficient route for the acylation of aminopyridines. nih.gov

Oxidative Transformations of the Amino Group

The amino group of an aromatic amine can be oxidized to various other functional groups, including nitroso and nitro groups. The oxidation of anilines to nitrobenzenes can be achieved using various oxidizing agents, though selectivity can be an issue, with azoxy compounds often forming as byproducts. mdpi.com

Several methods have been developed for the selective oxidation of primary aromatic amines to nitro compounds. These include the use of peroxy acids like peroxytrifluoroacetic acid, or metal-catalyzed oxidations. mdpi.comdoubtnut.com For instance, a zirconium-catalyzed oxidation of anilines to nitroarenes using tert-butyl hydroperoxide (TBHP) has been reported to be effective for a range of substituted anilines and has also been applied to the oxidation of aminopyridines, albeit with lower yields. mdpi.com The conversion of a primary amino group to a nitroso group has also been documented, providing a route to nitroso-substituted heterocycles. acs.org

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction is particularly important for nitro-substituted pyridines, as it provides access to the corresponding aminopyridines, which are valuable building blocks in medicinal chemistry and materials science.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. A variety of catalysts and reaction conditions can be employed for this transformation.

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas (1-3 atm), solvent (e.g., ethanol (B145695), ethyl acetate), room temperature to moderate heating. | A highly effective and widely used catalyst for the reduction of both aromatic and aliphatic nitro groups. semanticscholar.org |

| Raney Nickel | H₂ gas, solvent (e.g., ethanol), often used when other reducible groups that are sensitive to Pd/C are present. | A common alternative to Pd/C. |

| Iron in Acidic Media | Fe powder, acetic acid or hydrochloric acid. | A classical method for nitro group reduction. The reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been studied. semanticscholar.org |

| Tin(II) Chloride | SnCl₂, hydrochloric acid. | A mild reducing agent often used for the selective reduction of nitro groups in the presence of other functional groups. doubtnut.com |

The reduction of the nitro group in this compound would be expected to proceed smoothly under standard catalytic hydrogenation conditions to yield N¹,N¹,4-trimethylpyridine-2,5-diamine. The choice of catalyst and conditions can be tailored to ensure high yield and selectivity, avoiding the reduction of the pyridine ring itself, which typically requires more forcing conditions.

Selective Chemical Reduction Strategies

The reduction of the nitro group on the pyridine ring is a common strategy to introduce an amino functionality, which serves as a versatile precursor for the synthesis of various bioactive molecules. nih.gov The choice of reducing agent and reaction conditions is crucial for achieving selective reduction without affecting other functional groups on the molecule.

For nitropyridine derivatives, several methods have been successfully employed for the reduction of the nitro group. A common and effective method involves catalytic hydrogenation. For instance, the nitro group of 2-amino-4-methyl-5-nitropyridine (B42881), a compound structurally similar to this compound, can be reduced to an amine using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. nih.gov This method is often preferred due to its high efficiency and relatively mild conditions.

Another approach involves the use of metal catalysts in the presence of a hydrogen source. The reduction of the nitro group in 2-chloro-5-nitropyridine (B43025) has been achieved using N-methylpiperazine, followed by reduction to the corresponding amine. nih.gov

The following table summarizes selective reduction strategies applicable to nitropyridine derivatives, which can be extrapolated for this compound.

| Reagent/Catalyst | Substrate Example | Product | Yield | Reference |

| Ammonium formate, Pd/C | 2-amino-4-methyl-5-nitropyridine | 4-methyl-2,5-diaminopyridine | High | nih.gov |

| N-methylpiperazine (reduction step) | 2-(N-methylpiperazin-1-yl)-5-nitropyridine | 5-amino-2-(N-methylpiperazin-1-yl)pyridine | Not specified | nih.gov |

| Bromoacetyl chloride (reduction implied) | 2-amino-6-(aryl)-3-nitropyridine derivative | 2-amino-3-acetamido-6-(aryl)pyridine derivative | Not specified | nih.gov |

Rearrangement Reactions and Unusual Transformations of this compound Derivatives

Derivatives of nitropyridines can undergo a variety of rearrangement and unusual transformation reactions, leading to the formation of novel heterocyclic structures. These reactions are often influenced by the substitution pattern on the pyridine ring and the reaction conditions.

Nitro Group Migration Mechanisms

Nitro group migration is a known phenomenon in the chemistry of nitropyridines and other nitroaromatic compounds. clockss.org This rearrangement can occur under different conditions and can be influenced by factors such as the solvent and the presence of a base. clockss.org For instance, in the reaction of 3-bromo-4-nitropyridine with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. clockss.org

The mechanism of nitro group migration in nitropyridines has been a subject of study. One proposed mechanism involves a clockss.orgmdpi.com sigmatropic shift. ntnu.norsc.org This was suggested based on studies of the nitration of pyridine with dinitrogen pentoxide, where transient dihydropyridine (B1217469) intermediates are formed. rsc.org The migration of the nitro group is believed to occur in these intermediates before aromatization to the final 3-nitropyridine (B142982) product. ntnu.norsc.org

Another potential pathway for nitro group migration is through an intermolecular mechanism. sapub.org In the case of 2-nitraminopyridine rearrangement, it has been proposed that under strongly acidic conditions, the protonated intermediate can dissociate to form a nitronium ion and a 2-aminopyridine molecule, which then recombine to yield the ring-nitrated products. sapub.org The ratio of the resulting isomers can be influenced by the reaction conditions, such as temperature and the solvent used. sapub.org

The following table summarizes key aspects of nitro group migration in nitropyridine systems.

| System | Proposed Mechanism | Key Findings | Reference |

| 3-Bromo-4-nitropyridine with amines | Not fully elucidated, but solvent dependent | Migration of nitro group from C-4 to C-3 observed in polar aprotic solvents. | clockss.org |

| Nitration of pyridine with dinitrogen pentoxide | clockss.orgmdpi.com Sigmatropic shift | Formation of transient dihydropyridine intermediates where the nitro group migrates. | ntnu.norsc.org |

| 2-Nitraminopyridine rearrangement | Intermolecular (protonation, dissociation, ring-nitration) | Product isomer ratio is dependent on reaction conditions (acid catalysis vs. thermolysis/photolysis). | sapub.org |

Recyclization Reactions of Nitropyridines

Recyclization reactions of nitropyridine derivatives offer a powerful tool for the synthesis of new heterocyclic systems that may be difficult to access through other routes. nih.gov These transformations involve the "scrap and build" of the pyridine ring, where a part of the original ring is replaced by fragments from the reactants. nih.gov

A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This compound, due to its electron-deficient nature and the presence of a good leaving group, reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium acetate) to yield nitropyridines or nitroanilines. nih.gov In this process, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov The reaction proceeds through the formation of a bicyclic intermediate, which then eliminates nitroacetamide to afford the new aromatic ring. nih.gov

This type of recyclization is versatile and can be applied to a range of ketones, including cyclic and acyclic ones, leading to a variety of substituted nitropyridines. nih.gov For instance, the reaction with cycloalkanones can produce nitropyridines fused with five- to eleven-membered rings. nih.gov

The following table provides examples of recyclization reactions involving nitropyridine derivatives.

| Starting Nitropyridine Derivative | Reactants | Product Type | Key Features | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted nitropyridines | Dinitropyridone serves as a nitromalonaldehyde equivalent. | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonium acetate | Nitropyridines and Nitroanilines | The nitrogen source influences the final product. | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Cycloalkanones, Ammonia | Fused nitropyridines | Allows for the synthesis of polycyclic systems. | nih.gov |

Advanced Spectroscopic and Structural Elucidation in Research on N,4 Dimethyl 5 Nitropyridin 2 Amine

Application of High-Resolution NMR Spectroscopy for Reaction Monitoring and Product Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N,4-Dimethyl-5-nitropyridin-2-amine and for monitoring its formation in real-time. magritek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the methyl and pyridine (B92270) ring protons and carbons.

In the synthesis of related nitropyridine derivatives, NMR is crucial for tracking the conversion of reactants to products. magritek.comjhu.edu For instance, in the nitration of pyridine compounds, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product peaks, enabling the determination of reaction kinetics and endpoints. ntnu.noresearchgate.netresearchgate.net The chemical shifts are highly sensitive to the electronic effects of the nitro and amine groups, providing clear evidence of the substitution pattern on the pyridine ring.

Advanced NMR techniques, such as hyperpolarization methods, have been shown to dramatically increase the sensitivity of ¹⁵N NMR. nih.gov This allows for the direct observation of nitrogen-containing functional groups and their transformations, which is particularly relevant for studying the reactivity of the nitro and amine moieties in compounds like this compound. nih.gov For example, hyperpolarized ¹⁵N NMR can be used to monitor the in-situ diazotization of aminopyridines. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N,N,4-trimethylaniline rsc.org | CDCl₃ | 7.06 (d, J = 8.6 Hz, 2H), 6.70 (d, J = 8.5 Hz, 2H), 2.90 (s, 6H), 2.26 (s, 3H) | 148.74, 129.61, 126.32, 113.33, 41.18, 20.28 |

| N,N-dimethyl-4-nitroaniline rsc.org | CDCl₃ | 8.12 (d, J = 9.4 Hz, 2H), 6.61 (d, J = 9.4 Hz, 2H), 3.12 (s, 6H) | 154.14, 137.06, 126.13, 110.34, 40.35 |

| 3-Nitropyridine (B142982) chemicalbook.com | Spectral data available | Spectral data available | |

| 2-Amino-5-nitropyridine (B18323) chemicalbook.com | Spectral data available | Spectral data available | |

| 4-Dimethylaminopyridine chemicalbook.com | Spectral data available | Spectral data available |

This table presents data for structurally related compounds to illustrate typical chemical shifts. Specific data for this compound would require experimental determination.

X-ray Crystallography Studies of this compound and its Derivatives for Conformational and Intermolecular Analysis

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, studies on closely related molecules like 4-Methyl-3-nitropyridin-2-amine and 2-Amino-4-methyl-5-nitropyridine (B42881) offer significant insights. nih.govsigmaaldrich.com

For 4-Methyl-3-nitropyridin-2-amine, the pyridine ring is planar, and the nitro group is twisted with respect to the ring by a dihedral angle of 15.53 (27)°. nih.gov The crystal structure reveals the presence of both intramolecular N—H⋯O hydrogen bonds and intermolecular N—H⋯N hydrogen bonds, which form inversion dimers. nih.gov These dimers are further stabilized by π–π stacking interactions, with a centroid-to-centroid distance of 3.5666 (15) Å. nih.gov

Similarly, analyses of other substituted nitropyridines and related nitroanilines reveal common structural motifs. researchgate.netmdpi.comresearchgate.net The planarity of the molecule is often influenced by the substituents, and hydrogen bonding plays a critical role in defining the crystal packing. These studies are crucial for understanding how molecular conformation and intermolecular forces influence the physical properties and reactivity of these compounds.

Table 2: Crystallographic Data for 4-Methyl-3-nitropyridin-2-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| Volume (ų) | 679.45 (10) |

| Z | 4 |

| Key Intermolecular Interaction | N—H···N hydrogen bonds forming R²₂(8) ring motifs |

| π–π Stacking Distance (Å) | 3.5666 (15) |

Mass Spectrometry Techniques in Elucidating Reaction Mechanisms and Intermediates of this compound Transformations

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying intermediates in its synthesis and subsequent reactions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used to analyze reaction mixtures, as it can detect charged or easily protonated intermediates present in solution. nih.govrsc.org This is particularly useful for studying reactions involving aminopyridines, which can be readily protonated. nih.gov By analyzing the reaction mixture at different time points, it is possible to identify transient species and build a more complete picture of the reaction mechanism.

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. nih.gov For pyridine derivatives, MS/MS can help elucidate the fragmentation pathways, providing valuable information about the connectivity of the atoms. nih.gov This technique is crucial for confirming the structure of reaction products and for identifying unknown byproducts. nih.gov

Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Transformations and Structural Features

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in this compound and for monitoring their transformations during chemical reactions. s-a-s.orguark.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is therefore excellent for identifying the characteristic vibrations of the nitro (NO₂) and amino (NH₂) groups. copbela.orgpressbooks.pub The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. copbela.orgspectroscopyonline.com The N-H stretching vibrations of the amino group appear in the 3500-3300 cm⁻¹ region. pressbooks.publibretexts.org The C-H stretching of the methyl groups and the aromatic ring are observed around 3000-2850 cm⁻¹. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, is complementary to IR and is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton. s-a-s.orgnih.gov The pyridine ring breathing modes are typically strong in the Raman spectrum and their frequencies are sensitive to the substitution pattern. s-a-s.orgacs.orgnih.gov For 2- and 4-substituted pyridines, a trigonal ring breathing mode is expected around 1000–985 cm⁻¹. s-a-s.org The vibrations of the nitro group are also observable in the Raman spectrum. rasayanjournal.co.in

By comparing the IR and Raman spectra of reactants and products, chemists can monitor the progress of a reaction. For example, the appearance of the characteristic nitro group bands would confirm the successful nitration of a pyridine precursor. copbela.org

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 copbela.orgspectroscopyonline.com | Strong | Medium-Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 copbela.orgspectroscopyonline.com | Strong | Medium-Strong |

| Amino (N-H) | Stretching | 3500 - 3300 pressbooks.pub | Medium | Weak |

| Methyl (C-H) | Stretching | 2960 - 2850 libretexts.org | Medium-Strong | Medium-Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 libretexts.org | Medium | Medium |

| Pyridine Ring | Ring Breathing | ~1000 s-a-s.org | Weak-Medium | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | Medium-Strong | Medium-Strong |

This table provides generalized frequency ranges. The exact positions of the bands for this compound would depend on its specific structure and solid-state or solution environment.

Theoretical and Computational Chemistry Studies of N,4 Dimethyl 5 Nitropyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and various reactivity descriptors that govern the chemical behavior of substituted pyridines.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack, while the LUMO is the most likely to accept electrons, highlighting sites for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For compounds analogous to N,4-Dimethyl-5-nitropyridin-2-amine, such as 2-amino-3-methyl-5-nitropyridine, DFT calculations have been used to determine these orbital energies. nih.govsemanticscholar.org Studies on similar molecules show that the HOMO is often localized on the amino group and the pyridine (B92270) ring, while the LUMO is predominantly centered on the nitro group, which is a strong electron-withdrawing group. nih.govsemanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nist.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates a good electron donor, susceptible to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates a good electron acceptor, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Small to Moderate | Suggests significant intramolecular charge transfer and chemical reactivity. |

| HOMO Localization | Expected on the dimethylamino group and pyridine ring. | Site of potential oxidation and electrophilic attack. |

| LUMO Localization | Expected on the nitro group and adjacent ring atoms. | Site of potential reduction and nucleophilic attack. |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In related nitropyridine derivatives, the MEP analysis consistently shows a region of strong negative potential around the oxygen atoms of the nitro group. nih.govsemanticscholar.org Conversely, the positive potential is typically located around the amino group's hydrogen atoms. nih.govsemanticscholar.org For this compound, it is expected that the most negative potential would be on the nitro group, making it a prime target for electrophiles. The area around the exocyclic amino group and the pyridine ring nitrogen would also exhibit electron-rich characteristics.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, providing a deeper understanding of reaction kinetics.

For reactions involving aminopyridines, such as nitration or nucleophilic substitution, computational studies have been used to propose mechanisms. For instance, the rearrangement of 2-nitraminopyridine to 2-amino-5-nitropyridine (B18323) is thought to proceed through a high-energy intermediate formed in a strong acidic medium. While specific transition state searches for this compound transformations are not documented, such studies would be invaluable in understanding its synthesis and reactivity, for example, in reactions like the three-component coupling to form 3-sulfonyl-2-aminopyridines. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. This is particularly important for understanding how a molecule behaves in a realistic chemical environment.

MD simulations have been successfully applied to study the bulk properties, structural features, and transport properties of ionic liquids based on N,N-dimethylpyridin-4-amine (DMAP), a structurally related compound. scispace.comresearchgate.net These simulations offer insights into density, diffusion coefficients, and the influence of different side chains. scispace.comresearchgate.net For this compound, MD simulations could reveal the preferred conformations of the dimethylamino and nitro groups, the extent of their rotation, and how solvents might influence these dynamics through hydrogen bonding or other intermolecular forces.

Structure-Reactivity Relationship Studies (QSAR/QSPR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are powerful tools in drug discovery and materials science.

Studies on related classes of compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have utilized 3D-QSAR models to understand the structure-activity relationships for inhibiting specific enzymes. nih.gov These models use steric and electrostatic fields to predict the activity of new analogs. For this compound analogs, QSAR/QSPR studies could be developed to predict properties like reactivity, toxicity, or efficacy in a particular application, by systematically modifying the substituents on the pyridine ring and correlating these changes with the observed outcomes.

Applications of N,4 Dimethyl 5 Nitropyridin 2 Amine As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The strategic placement of functional groups on the N,4-dimethyl-5-nitropyridin-2-amine scaffold makes it an excellent precursor for the synthesis of highly substituted pyridine derivatives. The nitro group can be readily reduced to an amino group, which can then undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation. The existing amino group can be modified or replaced, and the methyl group can be functionalized, offering numerous pathways to introduce diverse substituents onto the pyridine ring.

For instance, the reduction of the nitro group in a related compound, 2-amino-4-methyl-5-nitropyridine (B42881), yields a diamine that can be a key intermediate for further elaboration. nih.gov This diamine can then be used in condensation reactions or coupled with other molecules to create more complex pyridine structures. The versatility of nitropyridines as precursors is highlighted by their use in synthesizing potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

| Precursor | Reaction Type | Resulting Derivative | Reference |

| 2-Amino-4-methyl-5-nitropyridine | Reduction of nitro group | 2,5-Diamino-4-methylpyridine | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | Nucleophilic substitution, oxidation, amidation | Potent JAK2 inhibitors | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Suzuki coupling, amination, reduction, acylation | GSK3 inhibitors | nih.gov |

Role in Heterocyclic Compound Synthesis through Cyclization Reactions

This compound and its derivatives are valuable substrates for constructing fused heterocyclic systems through various cyclization strategies. The presence of adjacent amino and nitro groups, or groups derived from them, can facilitate intramolecular condensation reactions to form five- or six-membered rings fused to the pyridine core.

A notable example involves the use of 2-amino-4-methyl-5-nitropyridine to synthesize a highly selective DNA-dependent protein kinase inhibitor. nih.gov The synthesis involves the reaction of the aminopyridine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by hydroxylamine, leading to a cyclized triazolo[1,5-a]pyridine derivative. nih.gov Such cyclization reactions are pivotal in creating novel heterocyclic scaffolds with potential biological activities. The general principle of using dicarbonyl compounds and amine sources to build heterocyclic rings, such as pyridines and pyrazoles, further illustrates the potential pathways available for derivatives of this compound. youtube.com

Intermediate in the Preparation of Advanced Materials and Functional Molecules

The electronic properties of this compound, characterized by the electron-donating amino and methyl groups and the electron-withdrawing nitro group, make it an interesting building block for advanced materials and functional molecules. These materials often possess specific optical or electronic properties.

The related compound N,N-Dimethyl-5-nitropyridin-2-amine is noted for its high polarizability, a property that is beneficial in the development of materials for optoelectronics. biosynth.com The intramolecular charge transfer characteristics arising from the donor-acceptor nature of the substituents can lead to nonlinear optical (NLO) properties. Furthermore, the crystal structure of related nitropyridine derivatives, such as 4-methyl-3-nitropyridin-2-amine, reveals specific packing arrangements, including π–π stacking, which can influence the bulk properties of materials. nih.gov The application of 2-amino-4-methyl-5-nitropyridine in the preparation of a matrix for the direct tissue analysis of peptides also points to its utility in developing functional materials for analytical applications. sigmaaldrich.com

Utilization in Ligand Design for Catalysis Research

The pyridine nitrogen and the exocyclic amino group in this compound and its derivatives can act as coordination sites for metal ions. This makes them attractive candidates for the design of novel ligands for use in catalysis. By modifying the substituents on the pyridine ring, the steric and electronic properties of the resulting ligands can be fine-tuned to influence the activity and selectivity of a metal catalyst.

While direct examples of this compound in ligand design are not prevalent in the provided search results, the general use of substituted pyridines as ligands is a well-established concept in coordination chemistry and catalysis. The synthesis of various heterocyclic compounds often relies on metal-catalyzed reactions, and the design of effective ligands is crucial for the success of these transformations. nih.gov The functional groups present in this compound offer handles for creating bidentate or polydentate ligands, which can form stable complexes with a variety of transition metals.

Multicomponent Reaction Strategies Involving this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Precursors derived from this compound can be employed in such strategies to rapidly generate libraries of diverse heterocyclic compounds.

For example, a multicomponent approach has been developed for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.net This strategy involves the reaction of a β-dicarbonyl compound, an aldehyde source, a nitro-containing compound, and an ammonium (B1175870) source. researchgate.net Although this example does not directly use this compound as a starting material, it demonstrates the utility of MCRs in accessing substituted nitropyridines. The resulting polysubstituted nitropyridines are valuable intermediates for the synthesis of other complex molecules, including biologically active compounds. researchgate.net

Advanced Analytical Methodologies for Research Purity and Mechanistic Investigations of N,4 Dimethyl 5 Nitropyridin 2 Amine

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Purity Profiling in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of synthetic reactions and assessing the purity of the final product in the research of N,4-Dimethyl-5-nitropyridin-2-amine. Given the compound's aromatic and polar nature, due to the nitro and amine functional groups, reversed-phase HPLC is a particularly suitable method. sielc.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

In a typical research application, small aliquots are taken from the reaction mixture at various time points and injected into the HPLC system. The resulting chromatograms allow researchers to track the depletion of starting materials and the formation of the desired product, this compound. By comparing the peak areas, the conversion and relative yield can be estimated, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.

Once the synthesis is complete and the product is isolated, HPLC is used for purity profiling. The primary peak, corresponding to this compound, should be the most significant. The presence of any other peaks indicates impurities, which could be unreacted starting materials, intermediates, or byproducts. The area percentage of the main peak is often used to quantify the purity of the synthesized compound, with a high percentage (e.g., >98%) being a common target for research-grade materials. sigmaaldrich.com The development of a robust HPLC method is crucial for ensuring the quality and reproducibility of research findings involving this compound. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound This table is based on typical methodologies for similar nitropyridine derivatives. sielc.comnih.gov

| Parameter | Value |

| Instrument | Standard HPLC System with UV Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution as required |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction Byproducts

While HPLC is ideal for analyzing the primary non-volatile components of a reaction, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile organic compounds that may be present as impurities or byproducts. mdpi.comyoutube.com In the synthesis of this compound, volatile byproducts can arise from side reactions or the decomposition of reagents and solvents. GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. nih.gov

A sample of the reaction mixture's headspace or a liquid injection of a solvent extract is introduced into the GC. The components are separated based on their boiling points and interactions with the capillary column. rsc.org As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (like the NIST library) to identify the compound. mdpi.com This is crucial for understanding the complete reaction mechanism and identifying the source of impurities that could affect the product's properties or subsequent reactions. For less volatile compounds within this class, derivatization techniques, such as silylation, can be employed to increase their volatility for GC-MS analysis. youtube.com

Table 2: Potential Volatile Byproducts in Nitropyridine Synthesis and Typical GC-MS Conditions This table presents hypothetical byproducts and standard analytical conditions. rsc.orgrestek.com

| Potential Analyte | Rationale for Presence | GC-MS Parameters | Setting |

| Pyridine (B92270) | Incomplete reaction of precursor | GC Column | Non-polar capillary (e.g., DB-5ms) |

| Dimethylamine | Byproduct from amination reagent | Carrier Gas | Helium, constant flow (1 mL/min) |

| Nitromethane | Decomposition or side-reaction | Inlet Temp. | 250 °C |

| Toluene (B28343) (Solvent) | Residual solvent from reaction/workup | Oven Program | Start at 50°C, ramp to 280°C |

| - | - | MS Detector | Electron Ionization (EI), 70 eV |

Elemental Analysis for Stoichiometric Verification in Synthetic Research

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. For a newly synthesized compound like this compound, this analysis provides stoichiometric verification, confirming that the empirical formula of the product matches its theoretical composition. rsc.org This is a critical step in compound characterization, providing strong evidence of its identity and purity. acs.org

The analysis involves combusting a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. These quantities are then used to calculate the percentage of each element in the original sample. For a publication or patent, the experimentally found values are expected to be in close agreement with the theoretically calculated values, typically within a margin of ±0.4%. nih.gov A successful elemental analysis, in conjunction with spectroscopic data (like NMR and MS), provides conclusive proof of the molecular structure.

Table 3: Elemental Analysis Data for this compound Based on the molecular formula C₇H₉N₃O₂ (Molecular Weight: 167.17 g/mol ). nih.gov

| Element | Theoretical % | Found % (Hypothetical) | Difference % |

| Carbon (C) | 50.29 | 50.15 | -0.14 |

| Hydrogen (H) | 5.43 | 5.49 | +0.06 |

| Nitrogen (N) | 25.14 | 25.01 | -0.13 |

Future Research Directions and Emerging Opportunities for N,4 Dimethyl 5 Nitropyridin 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to N,4-Dimethyl-5-nitropyridin-2-amine is a primary area for future research. While a definitive synthesis for this exact molecule is not widely documented, a logical approach would involve a multi-step sequence starting from commercially available precursors.

A plausible synthetic strategy could commence with 2-amino-4-methylpyridine (B118599) . google.comsigmaaldrich.com This starting material can be subjected to N-methylation on the amino group, followed by nitration of the pyridine (B92270) ring. The N-methylation of 2-aminopyridines can be achieved using various methylating agents. nih.govacs.org Subsequently, the nitration of the resulting N-methyl-4-methylpyridin-2-amine would likely be directed to the 5-position due to the activating effect of the amino group and the directing influence of the existing substituents. The nitration of aminopyridines is a well-established reaction, often utilizing a mixture of nitric and sulfuric acid. guidechem.comsapub.org

Table 1: Potential Synthetic Precursors and Intermediates

| Compound Name | CAS Number | Role in Synthesis |

| 2-Amino-4-methylpyridine | 695-34-1 | Starting material google.comsigmaaldrich.com |

| N-methylpyridin-2-amine | 4597-87-9 | Potential intermediate after N-methylation nih.gov |

| 2-Amino-4-methyl-3-nitropyridine | 6635-86-5 | Isomeric nitrated derivative for comparative studies sigmaaldrich.comnist.gov |

| 2-Amino-5-nitropyridine (B18323) | 4214-76-0 | Analog for studying nitration and reactivity guidechem.comcymitquimica.com |

Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is anticipated to be diverse, offering numerous opportunities for derivatization. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. nih.govmdpi.com This opens up possibilities for replacing the nitro group with a variety of nucleophiles, leading to a wide range of novel derivatives.

Furthermore, the methyl group at the 4-position, activated by the adjacent nitro group, could be a site for condensation reactions with aldehydes and other electrophiles. This reactivity is observed in similar 2-methyl-3-nitropyridines. mdpi.com The amino group also provides a handle for further functionalization, such as acylation or alkylation, to introduce new molecular fragments and tailor the compound's properties. The reactivity of the dimethylamino group itself, for instance through the formation of salts, could also be explored. cymitquimica.comsigmaaldrich.com

Future studies should systematically explore these reactivity patterns to build a library of derivatives with diverse functionalities. This could lead to the discovery of compounds with interesting biological or material properties.

Integration into Continuous Flow Chemistry and Automated Synthesis Research

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. researchgate.netorganic-chemistry.org The synthesis of nitropyridine derivatives, which often involves highly exothermic and potentially hazardous nitration reactions, is particularly well-suited for flow chemistry. researchgate.netnih.gov

Future research should aim to develop a continuous flow process for the synthesis of this compound. This would involve designing a flow reactor setup for the sequential N-methylation and nitration reactions. The use of microreactors can improve heat and mass transfer, leading to higher yields and selectivity while minimizing the risks associated with handling energetic intermediates. researchgate.netorganic-chemistry.org

Moreover, the integration of automated synthesis platforms could accelerate the exploration of its derivatization. An automated system could perform a variety of reactions in parallel, rapidly generating a library of this compound derivatives for screening in different applications. nih.gov

Computational Chemistry-Driven Design of this compound Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. tandfonline.comresearchgate.net DFT calculations can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. researchgate.nettandfonline.com

This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. Furthermore, computational models can be used to design derivatives with tailored electronic and steric properties. For example, by systematically varying the substituents on the pyridine ring, it would be possible to fine-tune the compound's reactivity, solubility, and potential for intermolecular interactions. nih.govnih.gov This in-silico approach can significantly reduce the experimental effort required to develop new derivatives with desired functionalities.

Table 2: Predicted Properties of Substituted Nitropyridines from Computational Studies

| Property | Significance | Reference |

| Heat of Formation | Relates to the energetic properties of the molecule. | tandfonline.comresearchgate.net |

| Nucleus-Independent Chemical Shift (NICS) | Indicates the aromaticity of the pyridine ring. | tandfonline.comresearchgate.net |

| Dipole Moment and Hyperpolarizability | Predicts potential for non-linear optical applications. | researchgate.net |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and kinetic stability. | tandfonline.com |

Potential for Advanced Precursor Development in Material Science

Substituted pyridines, particularly those with push-pull electronic systems (electron-donating and electron-withdrawing groups), are of great interest in material science. nih.gov The structure of this compound, with the electron-donating dimethylamino group and the electron-withdrawing nitro group, suggests its potential as a building block for novel organic materials.

These materials could exhibit interesting non-linear optical (NLO) properties, making them suitable for applications in optoelectronics. researchgate.net The molecule could also serve as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs) with unique catalytic or photoluminescent properties. The derivatization of the amino group or the substitution of the nitro group could allow for the incorporation of this pyridine core into larger polymeric structures, leading to materials with tailored thermal and mechanical properties. Future research in this area would involve synthesizing and characterizing such materials to evaluate their potential in advanced applications.

Q & A

Q. What are the optimized synthetic routes for N,4-Dimethyl-5-nitropyridin-2-amine, and how can purity be maximized?

Methodological Answer:

- Synthetic Strategy: Begin with a nitration reaction on a pre-functionalized pyridine derivative, followed by dimethylamination at the 2-position. Use intermediates like 4-methyl-5-nitropyridin-2-amine for selective alkylation.

- Key Parameters:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate high-purity crystals .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- The N-methyl groups appear as singlets at δ ~3.0–3.5 ppm.

- The pyridine ring protons exhibit deshielding (δ ~8.0–9.0 ppm) due to nitro and methyl substituents .

- IR Spectroscopy:

- The nitro group (NO₂) shows asymmetric and symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated spectra) .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD):

- ORTEP Visualization: Generate thermal ellipsoid plots to assess bond angles and torsional strain .

- Validation Tools: Check for twinning and lattice disorders using PLATON or OLEX2 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: The 4-methyl group impedes nucleophilic attack at the 2-position, favoring regioselectivity at the 6-position.

- Electronic Effects: The nitro group deactivates the pyridine ring, requiring strong electrophiles (e.g., Pd-catalyzed Suzuki-Miyaura) for functionalization .

- Experimental Design: Screen ligands (e.g., XPhos) and bases (K₃PO₄) to optimize coupling efficiency .

Q. What computational approaches predict the tautomeric stability of this compound?

Methodological Answer:

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved for this compound?

Methodological Answer:

Q. What strategies mitigate nitro group reduction during functionalization of this compound?

Methodological Answer:

- Protection/Deprotection: Temporarily convert the nitro group to an amine using SnCl₂/HCl, followed by re-oxidation post-reaction .

- Mild Reducing Agents: Employ Na₂S₂O₄ in buffered solutions (pH 7–8) to preserve the nitro moiety .

Q. How does the substitution pattern affect the photophysical properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Measure absorbance in varying solvents to assess solvatochromism.

- The nitro group induces a bathochromic shift (~300–350 nm) due to n→π* transitions .

- TD-DFT Modeling: Correlate experimental spectra with excited-state calculations .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., unexpected splitting) be interpreted for this compound?

Methodological Answer:

Q. What experimental and computational methods reconcile discrepancies in predicted vs. observed reaction yields?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.